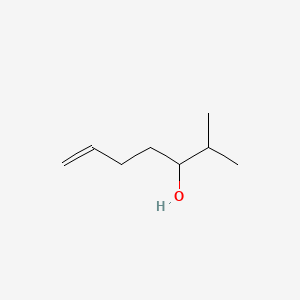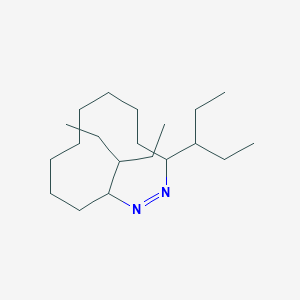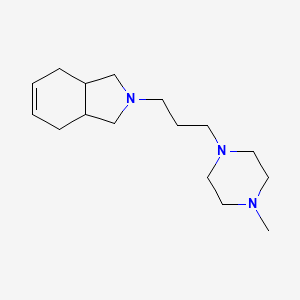
3,3'-(1,4-Phenylene)di(oxolane-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is an organic compound with a unique structure consisting of two oxolane-2,5-dione groups connected by a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) typically involves the reaction of 1,4-phenylenediamine with oxalyl chloride to form the corresponding diacid chloride. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)oxolane-2,5-dione
- 3-(2,4-Dichlorophenyl)oxolane-2,5-dione
- 3-(3-Triethoxysilylpropyl)oxolane-2,5-dione
Uniqueness
3,3’-(1,4-Phenylene)di(oxolane-2,5-dione) is unique due to its symmetrical structure and the presence of two oxolane-2,5-dione groups. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
78540-30-4 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-[4-(2,5-dioxooxolan-3-yl)phenyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H10O6/c15-11-5-9(13(17)19-11)7-1-2-8(4-3-7)10-6-12(16)20-14(10)18/h1-4,9-10H,5-6H2 |
InChI Key |
GCWMJBDJJCULIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)C3CC(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


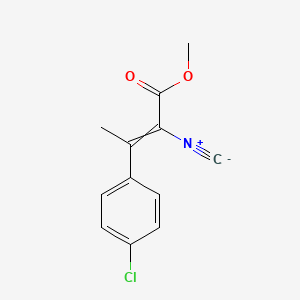
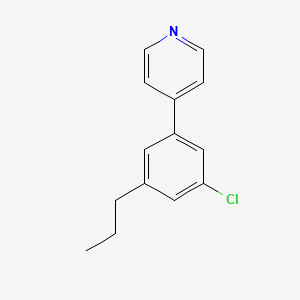

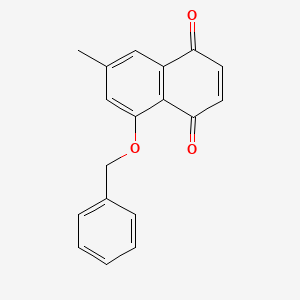

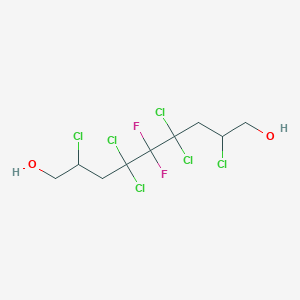
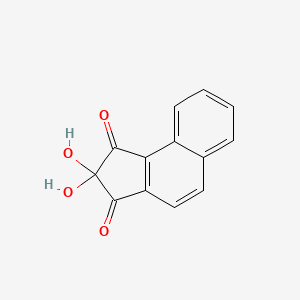
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
